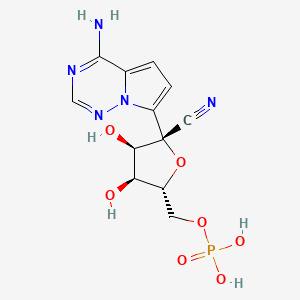

Remdesivir nucleoside monophosphate

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N5O7P/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(24-12)3-23-25(20,21)22/h1-2,5,7,9-10,18-19H,3H2,(H2,14,15,16)(H2,20,21,22)/t7-,9-,10-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHOHJWLOOFLMW-LTGWCKQJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)(O)O)O)O)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N5O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Remdesivir Nucleoside Monophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of Remdesivir nucleoside monophosphate, a key metabolite in the bioactivation of the antiviral prodrug Remdesivir. The document details its structural components, its formation through metabolic pathways, and relevant experimental data and protocols.

Introduction to Remdesivir and its Monophosphate Metabolite

Remdesivir (GS-5734) is a broad-spectrum antiviral agent, notable for being the first drug approved by the FDA for the treatment of COVID-19.[1][2] It is a monophosphoramidate prodrug, designed to enhance intracellular delivery of its active metabolite.[3][4] Upon entering the host cell, Remdesivir undergoes a series of enzymatic transformations to produce its pharmacologically active form, a nucleoside triphosphate analog (RDV-TP or GS-443902).[1][5] A critical intermediate in this activation cascade is the this compound (RMP).

RMP is the direct precursor to the active triphosphate form and is generated after the prodrug moiety is cleaved.[2][6] Understanding the precise chemical structure of RMP is fundamental to comprehending the drug's mechanism of action, stability, and metabolic fate.

Chemical Structure of this compound

The chemical structure of this compound is composed of three primary moieties: a modified nucleobase, a ribose sugar with a unique substitution, and a 5'-monophosphate group. It is a C-nucleoside, meaning the bond between the sugar and the base is a stable carbon-carbon bond, which provides resistance against cleavage by nucleases and other enzymes.[7]

-

Nucleobase: The base is a pyrrolo[2,1-f][1][3][8]triazin-4-amine. This nitrogenous base is an analog of adenine.[7] Its structure allows it to mimic the natural nucleoside adenosine, enabling it to be recognized by viral RNA-dependent RNA polymerase (RdRp).[5][7]

-

Ribose Sugar: The sugar component is a D-ribose ring. A defining feature of Remdesivir and its metabolites is the presence of a cyano (-CN) group at the 1' position of the ribose sugar.[9] This strong electron-withdrawing group is thought to stabilize the C-nucleoside bond.[9]

-

Monophosphate Group: A single phosphate group is attached to the 5'-hydroxyl group of the ribose sugar. This phosphorylation is a crucial step, as the monophosphate is the substrate for cellular kinases that further phosphorylate it to the active triphosphate form.[3][6]

The systematic IUPAC name for the parent nucleoside of RMP (GS-441524) is (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1][3][8]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile.[10] RMP is the 5'-monophosphate ester of this compound.

Metabolic Activation Pathway

Remdesivir is designed as a prodrug to bypass the initial and often rate-limiting phosphorylation step of its parent nucleoside.[2][3] The intracellular conversion to the active triphosphate form is a multi-step process.

-

Entry into the Cell: Remdesivir, being more lipophilic than its phosphorylated metabolites, crosses the cell membrane to enter the cytoplasm.[3][11]

-

Hydrolysis to Alanine Metabolite: Inside the cell, esterases, primarily carboxylesterase 1 (CES1) and cathepsin A (CatA), hydrolyze the ester bond of the prodrug moiety.[1][6][11] This reaction yields an alanine metabolite intermediate (GS-704277).[6][8]

-

Formation of the Monophosphate (RMP): The alanine metabolite is then acted upon by the phosphoramidase histidine triad nucleotide-binding protein 1 (HINT1), which cleaves the phosphoramidate bond.[1][6][12] This step releases the this compound (RMP).

-

Phosphorylation to Triphosphate (RDV-TP): RMP is subsequently phosphorylated by cellular kinases, first to the diphosphate and then to the active Remdesivir nucleoside triphosphate (RDV-TP, also known as GS-443902).[1][6] This active form acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase, where it is incorporated into the nascent viral RNA chain and causes delayed chain termination.[13][14]

The metabolic activation cascade is illustrated in the diagram below.

Quantitative Data Summary

The pharmacokinetics of Remdesivir and its metabolites are crucial for understanding its efficacy and dosing regimen. The following tables summarize key quantitative data from published literature.

Table 1: Pharmacokinetic Parameters of Remdesivir and its Metabolites

| Compound | Half-life (t½) | Plasma Protein Binding | Primary Elimination Route |

| Remdesivir (Prodrug) | ~1 hour[8] | 88-93.6%[8] | Metabolism[15] |

| GS-704277 (Alanine Met.) | ~1.3 hours[8][15] | 1%[8] | Metabolism[15] |

| GS-441524 (Nucleoside) | ~27 hours[8][15] | 2%[8] | Renal[15] |

| RDV-TP (Active Form) | ~20 hours (intracellular)[8][16] | Not applicable | Intracellular activity |

Data compiled from multiple sources.[8][15][16]

Table 2: In Vitro Activity and Cytotoxicity

| Compound | Cell Line | Assay | EC₅₀ / IC₅₀ | CC₅₀ | Selectivity Index (CC₅₀/EC₅₀) |

| Remdesivir | Vero E6 | SARS-CoV-2 Inhibition | 0.77 µM[17] | >100 µM[11] | >129 |

| ODBG-P-RVn | Vero E6 | SARS-CoV-2 Inhibition | 0.14 µM[2] | >50 µM[2] | >357 |

| Remdesivir | Huh7.5 | Cytotoxicity | - | 15.2 µM[11] | - |

| RDV-TP vs ATP | SARS-CoV-2 RdRp | Incorporation Selectivity | 0.26 (Ratio)[13] | - | - |

EC₅₀: Half-maximal effective concentration. CC₅₀: Half-maximal cytotoxic concentration. ODBG-P-RVn is an oral lipid prodrug of Remdesivir nucleoside.[2][11][13][17]

Experimental Protocols

The characterization and quantification of Remdesivir and its metabolites rely on specific and sensitive analytical methods.

The synthesis of Remdesivir is a complex multi-step process. A common approach involves:

-

Preparation of the Pyrrolo[2,1-f][1][3][8]triazine Core: The heterocyclic base is typically synthesized from precursors like 2,5-dimethoxytetrahydrofuran and tert-butyl carbazate, followed by cyclocondensation and bromination.[3][4]

-

Synthesis of the Ribose Moiety: A protected D-ribose derivative, such as 2,3,5-tri-O-benzyl-D-ribonolactone, is used as the starting material for the sugar component.[10]

-

Glycosylation: The nucleobase is coupled with the ribose derivative to form the C-nucleoside bond.[3]

-

Phosphoramidation: The 5'-hydroxyl group of the nucleoside is reacted with a phosphoramidate reagent to introduce the prodrug moiety.[4]

-

Deprotection: Finally, protecting groups are removed to yield the final Remdesivir product.[4][10]

LC-MS/MS is the standard method for quantifying Remdesivir and its metabolites (like GS-441524) in biological matrices such as plasma or serum.[18][19]

-

Sample Preparation: A straightforward protein precipitation step is typically employed. An organic solvent like methanol or acetonitrile is added to the serum/plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analytes is collected.[19]

-

Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reverse-phase column (e.g., C18) is used to separate Remdesivir from its metabolites and other matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol) is common.[20][21]

-

Mass Spectrometric Detection: The separated compounds are ionized using an electrospray ionization (ESI) source, typically in positive mode. Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure high selectivity and sensitivity.[19][21]

-

Quantification: Calibration curves are generated by analyzing samples with known concentrations of the analytes. The concentration in unknown samples is determined by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.[19] The reported lower limits of detection can reach 0.0375 ng/mL for Remdesivir and 0.375 ng/mL for its metabolite GS-441524 in serum.[19]

These assays are used to determine the inhibitory activity of the active triphosphate form (RDV-TP) on the viral polymerase.

-

Enzyme and Template Preparation: Recombinant SARS-CoV-2 RdRp complex (composed of nsp12 and nsp8 subunits) is expressed and purified.[13] A synthetic RNA template-primer duplex is used as the substrate for the polymerase.[14]

-

Reaction: The purified RdRp is incubated with the RNA template-primer in a reaction buffer containing divalent cations (like Mg²⁺), natural nucleoside triphosphates (ATP, GTP, CTP, UTP), and varying concentrations of the inhibitor, RDV-TP.[13][14]

-

Analysis: The reaction is allowed to proceed for a defined time and then quenched. The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). The gels are then imaged to visualize the RNA products. The intensity of the bands corresponding to full-length or terminated products is quantified to determine the extent of inhibition and calculate kinetic parameters like IC₅₀.[13][14] These assays have demonstrated that RDV-TP is efficiently incorporated by the SARS-CoV-2 RdRp and causes delayed chain termination three nucleotides downstream from the incorporation site.[13][14]

References

- 1. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. What is the mechanism of Remdesivir? [synapse.patsnap.com]

- 6. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anatomy of a molecule: What makes remdesivir unique? [asbmb.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Structural Insights into Binding of Remdesivir Triphosphate within the Replication-Transcription Complex of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Can changing the prodrug moiety in remdesivir be a life-saving strategy in COVID-19 infection? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Remdesivir: Mechanism of Metabolic Conversion from Prodrug to Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of SARS-CoV-2 polymerase inhibition by remdesivir | bioRxiv [biorxiv.org]

- 15. mdpi.com [mdpi.com]

- 16. Remdesivir | C27H35N6O8P | CID 121304016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Analytical method development techniques of remdesivir [wisdomlib.org]

- 19. A combined assay for quantifying remdesivir and its metabolite, along with dexamethasone, in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analytical methods for the determination of remdesivir as a promising antiviral candidate drug for the COVID-19 pandemic [jstage.jst.go.jp]

- 21. ijpsjournal.com [ijpsjournal.com]

Intracellular Activation of Remdesivir: A Technical Guide to Monophosphate Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the initial and critical stage of remdesivir's intracellular activation: its conversion to a monophosphate nucleotide. Remdesivir (GS-5734), a cornerstone in the treatment of certain viral infections, is administered as a monophosphoramidate prodrug. This design facilitates entry into host cells, where it must undergo a multi-step metabolic transformation to its pharmacologically active triphosphate form, GS-443902. The initial conversion to the monophosphate form is a crucial prerequisite, bypassing the often rate-limiting first phosphorylation step that many nucleoside analogs face.[1][2][3] This document details the enzymatic cascade, quantitative kinetics, and experimental methodologies central to understanding this bioactivation pathway.

The Metabolic Pathway: From Prodrug to Monophosphate

Upon entering the target cell, remdesivir does not directly undergo phosphorylation. Instead, its phosphoramidate promoiety is enzymatically cleaved in a sequential process to yield the remdesivir monophosphate (RMP), also known as GS-441524 monophosphate. This process involves two key hydrolytic steps facilitated by specific cellular enzymes.

-

Initial Hydrolysis: The first step is the hydrolysis of the carboxyl ester bond within the prodrug structure. This reaction is predominantly catalyzed by Carboxylesterase 1 (CES1) and to a lesser extent by Cathepsin A (CatA) .[4][5][6] This cleavage results in the formation of an alanine intermediate metabolite, GS-704277 (also referred to as MetX).[4][7][8] The relative contribution of CES1 and CatA can vary depending on the cell type and tissue.[9]

-

Phosphoamide Bond Cleavage: The alanine metabolite (GS-704277) is then acted upon by Histidine Triad Nucleotide-binding Protein 1 (HINT1) .[4][5][6] HINT1 is a phosphoramidase that hydrolyzes the phosphoamide bond, releasing the alanine moiety and the phenyl group, which ultimately yields the naked remdesivir monophosphate (RMP).[10][11]

This resulting monophosphate is then available for subsequent phosphorylation by cellular kinases to form the diphosphate and ultimately the active triphosphate metabolite (GS-443902), which functions as an inhibitor of viral RNA-dependent RNA polymerase (RdRp).[5][12]

Mandatory Visualization: Metabolic Activation Pathway

The following diagram illustrates the enzymatic conversion of remdesivir to its monophosphate form.

Data Presentation: Enzyme Expression and Kinetics

The efficiency of remdesivir activation is directly linked to the expression levels and catalytic activity of the involved enzymes. The following tables summarize key quantitative data from studies in human cells and tissues.

Table 1: Protein and mRNA Expression of Key Metabolic Enzymes Data synthesized from studies in human lung tissue and normal human bronchial epithelial (NHBE) cells.

| Enzyme | Tissue/Cell Type | mRNA Expression Level | Protein Expression Level (Relative) | Citation(s) |

| CES1 | Human Lung S9 | High | Highly Expressed | [5] |

| Human Liver S9 | High | Most Highly Expressed | [5] | |

| NHBE Cells | Highest among the three | Detected | [7] | |

| CatA | Human Lung S9 | Moderate | Detected | [5] |

| Human Liver S9 | Low | Lower than CES1/HINT1 | [5] | |

| NHBE Cells | Moderate | Detected | [7] | |

| HINT1 | Human Lung S9 | High | Highly Expressed | [5] |

| Human Liver S9 | Moderate | Lower than CES1 | [5] | |

| NHBE Cells | Moderate | Detected | [7] |

Table 2: Hydrolytic Activity and Enzyme Kinetics of Remdesivir This table presents kinetic parameters for the initial hydrolysis step of remdesivir.

| Enzyme Source | Enzyme | Km (µM) | Vmax (pmol/min/mg) | Hydrolytic Rate | Citation(s) |

| Human Liver Microsomes (HLMs) | Primarily hCES1A | ~15.5 | - | Fastest among tissues | [13] |

| Recombinant hCES1A | hCES1A | ~16.1 | - | - | [13] |

| Human Lung Microsomes (HLuMs) | Multiple | - | - | Slower than liver | [13] |

| Human Kidney Microsomes (HKMs) | Multiple | - | - | Slower than liver | [13] |

| Human Plasma | Multiple | - | - | Slower than liver | [13] |

Experimental Protocols

The characterization of remdesivir's metabolic pathway relies on a combination of biochemical, cellular, and analytical techniques. Below are detailed methodologies for key experiments.

Protocol 1: Quantification of Enzyme mRNA and Protein Expression

-

Objective: To determine the relative abundance of CES1, CatA, and HINT1 in target cells and tissues.

-

mRNA Quantification (RNA-Seq/qRT-PCR):

-

Total RNA is extracted from human cell lysates (e.g., NHBE cells) or tissue homogenates (e.g., human lung S9 fractions) using a suitable RNA isolation kit.

-

RNA quality and quantity are assessed via spectrophotometry.

-

For RNA-Seq, libraries are prepared and sequenced. Bioinformatic analysis is then used to quantify transcript levels (e.g., in Transcripts Per Million).

-

For qRT-PCR, cDNA is synthesized from the RNA template. Gene-specific primers for CES1, CatA, HINT1, and a housekeeping gene are used for amplification. Relative expression is calculated using the ΔΔCt method.

-

-

Protein Quantification (Western Blot):

-

Total protein is extracted from cell or tissue samples. Protein concentration is determined using a BCA or Bradford assay.

-

Specified amounts of protein (e.g., 0.2-10 µg depending on the target) are separated by SDS-PAGE and transferred to a PVDF membrane.[7]

-

The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with primary antibodies specific for CES1, CatA, or HINT1.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software. Recombinant proteins are often run as standards for absolute quantification.[7]

-

Protocol 2: In Vitro Enzyme Hydrolysis Assay

-

Objective: To measure the rate of remdesivir conversion to its alanine metabolite (GS-704277) by specific enzymes or tissue fractions.

-

Reaction Setup:

-

Reactions are typically performed in a phosphate buffer at 37°C.

-

The reaction mixture contains the enzyme source (e.g., human liver microsomes, recombinant hCES1A) at a specific concentration.[13][14]

-

The reaction is initiated by adding remdesivir at various concentrations to determine kinetic parameters (Km, Vmax).

-

-

Sample Processing and Analysis:

-

At designated time points, aliquots are taken and the reaction is quenched, typically by adding a cold organic solvent like acetonitrile.

-

Samples are centrifuged to precipitate proteins.

-

The supernatant, containing remdesivir and its metabolites, is analyzed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

The concentration of the product (GS-704277) is quantified by comparing its peak area to a standard curve.

-

The rate of formation is calculated. For kinetic analysis, rates are plotted against substrate concentration and fitted to the Michaelis-Menten equation to derive Km and Vmax values.[13]

-

Mandatory Visualization: Experimental Workflow

The diagram below outlines a typical workflow for investigating the intracellular metabolism of remdesivir.

References

- 1. Cellular Uptake and Intracellular Phosphorylation of GS-441524: Implications for Its Effectiveness against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. Viral target- and metabolism-based rationale for combined use of recently authorized small molecule COVID-19 medicines: molnupiravir, nirmatrelvir and remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Remdesivir - Wikipedia [en.wikipedia.org]

- 11. scienceopen.com [scienceopen.com]

- 12. How Does Remdesivir Work? | ChemPartner [chempartner.com]

- 13. Human carboxylesterase 1A plays a predominant role in the hydrolytic activation of remdesivir in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The COVID‐19 Medicine Remdesivir Is Therapeutically Activated by Carboxylesterase‐1, and Excessive Hydrolysis Increases Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of Esterases in the Bioactivation of Remdesivir to its Monophosphate Form: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (GS-5734), a prodrug of a nucleoside analog, has emerged as a key antiviral agent. Its efficacy is contingent on its intracellular conversion to the active nucleoside triphosphate form (GS-443902). The initial and rate-limiting step in this bioactivation cascade is the hydrolysis of the parent compound to form an alanine metabolite (GS-704277), a reaction catalyzed by specific host cell esterases. This technical guide provides an in-depth examination of the pivotal role of these esterases in the formation of remdesivir monophosphate, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The Metabolic Pathway of Remdesivir to its Monophosphate

Remdesivir is designed as a phosphoramidate prodrug to efficiently penetrate host cells. Once inside, it undergoes a two-step enzymatic conversion to yield the nucleoside monophosphate (GS-441524 monophosphate), which is then further phosphorylated to the active triphosphate metabolite.

The first critical step is the hydrolysis of the carboxyester bond on the phosphoramidate moiety of remdesivir. This reaction is primarily mediated by two key esterases: Carboxylesterase 1 (CES1) and Cathepsin A (CTSA). This hydrolysis results in the formation of the alanine metabolite, GS-704277.

Following this initial esterase-mediated cleavage, the phosphoramidate bond of GS-704277 is then hydrolyzed by the histidine triad nucleotide-binding protein 1 (HINT1) to release the remdesivir monophosphate (GS-441524 monophosphate). This monophosphate is the direct precursor to the active antiviral agent.

Quantitative Data on Esterase-Mediated Remdesivir Metabolism

The efficiency of remdesivir's bioactivation is largely dependent on the kinetic parameters of the involved esterases. The following tables summarize the available quantitative data.

Table 1: Enzyme Kinetics of Remdesivir Hydrolysis by CES1

| Enzyme | Km (µM) | Vmax (nmol/min/mg protein) | Source |

| Human Carboxylesterase 1 (CES1) | 14.19 | 2.34 | [1] |

Table 2: In Vitro Hydrolysis Rates of Remdesivir by CES1 Isoforms and Cathepsin A

| Enzyme/Isoform | Hydrolysis Rate (nmol/min/mg) | Source |

| Carboxylesterase 1b (CES1b) | (4.8 ± 0.4) × 10⁻² | [2] |

| Carboxylesterase 1c (CES1c) | (6.1 ± 0.4) × 10⁻² | [2] |

| Cathepsin A (CTSA) | Not explicitly quantified in the same units, but its involvement is confirmed. | [2] |

Table 3: Inhibition of CES1-mediated Remdesivir Hydrolysis

| Inhibitor | Enzyme | IC50 (µM) | Inhibition Type | Source |

| Cannabidiol (CBD) | Human Carboxylesterase 1 (CES1) | 10.22 | Mixed competitive and noncompetitive | [3] |

| Telaprevir | Cathepsin A (CTSA) | Specific inhibitor, IC50 not specified for remdesivir hydrolysis. | - | [2] |

| Bis(4-nitrophenyl)phosphate (BNPP) | Carboxylesterases (CES) | 0.7 - 14 (for various CES isoforms) | Specific inhibitor | [2] |

Table 4: HINT1-Catalyzed Hydrolysis of the Alanine Metabolite (GS-704277)

| Substrate | Relative Metabolism Rate | Source |

| Remdesivir Alanine Metabolite (MetX) | 6 times faster than GS-6620 MetX | [2] |

Experimental Protocols

In Vitro Hydrolysis of Remdesivir by CES1 and CTSA

This protocol outlines a general procedure for assessing the in vitro hydrolysis of remdesivir by human liver S9 fractions, which contain both CES1 and CTSA.

Materials:

-

Remdesivir stock solution (e.g., 20 mM in DMSO)

-

Human liver S9 fractions

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile

-

Methanol

-

Internal standard (e.g., tenofovir)

-

96-well plates

-

LC-MS/MS system

Procedure:

-

Preparation of Reaction Mixtures:

-

Prepare intermediate concentrations of remdesivir by diluting the stock solution in PBS.

-

In a 96-well plate, combine the diluted remdesivir solution, human liver S9 fraction (e.g., to a final concentration of 40 µg/mL), and PBS to a final volume of 100 µL.

-

For inhibitor studies, pre-incubate the S9 fraction with the inhibitor for a specified time before adding remdesivir.

-

-

Incubation:

-

Incubate the reaction plate at 37°C for a specified time (e.g., 60 minutes).

-

-

Reaction Termination:

-

Terminate the reaction by adding two volumes of a cold termination solution (e.g., acetonitrile:methanol 50:50) containing the internal standard.

-

-

Sample Processing:

-

Centrifuge the plate at 4°C for 15 minutes to precipitate proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples by a validated LC-MS/MS method to quantify the remaining remdesivir and the formation of the alanine metabolite (GS-704277).

-

LC-MS/MS Method for Quantification of Remdesivir and its Metabolites

This protocol provides a general framework for the LC-MS/MS analysis of remdesivir and its metabolites in plasma or in vitro samples.[4][5]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., Phenomenex® Synergi™ HPLC Fusion-RP, 100 × 2 mm, 4 µm) is commonly used.

-

Mobile Phase A: 5 mM KH2PO4 buffer (pH 4) or 0.1% formic acid in water.

-

Mobile Phase B: Methanol or acetonitrile.

-

Gradient Elution: A gradient from low to high organic phase is typically employed to separate the analytes.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: ESI positive mode is generally used for remdesivir and its metabolites.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

-

Remdesivir: m/z 603.2 → 402.2 (quantifier), 603.2 → 200.0 (qualifier)

-

GS-704277 (Alanine Metabolite): Specific transitions need to be optimized.

-

GS-441524 (Nucleoside Core): Specific transitions need to be optimized.

-

-

Source Parameters: Parameters such as ion spray voltage, temperature, and gas flows should be optimized for maximum sensitivity.

Data Analysis:

-

Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same matrix.

Experimental and Logical Workflows

Experimental Workflow for Assessing Esterase-Mediated Metabolism

The following diagram illustrates a typical experimental workflow for investigating the role of esterases in remdesivir metabolism.

Conclusion

The conversion of remdesivir to its monophosphate form is a critical activation step that is heavily reliant on the activity of host cell esterases, primarily CES1 and CTSA. Understanding the quantitative aspects of this metabolic process and having robust experimental protocols are essential for the rational design of future antiviral prodrugs and for predicting potential drug-drug interactions. The data and methodologies presented in this guide provide a comprehensive resource for researchers in the field of drug development and virology. Further research to fully elucidate the kinetic parameters of all involved enzymes and their differential expression in target tissues will continue to refine our understanding of remdesivir's mechanism of action and inform its clinical use.

References

- 1. researchgate.net [researchgate.net]

- 2. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro evaluation of the impact of Covid-19 therapeutic agents on the hydrolysis of the antiviral prodrug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Phosphorylation of Remdesivir Nucleoside Monophosphate to Triphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir, an antiviral prodrug, has garnered significant attention for its role in the treatment of viral infections. Its efficacy is contingent upon its intracellular conversion to the active nucleoside triphosphate form, remdesivir triphosphate (RTP). This process is a multi-step phosphorylation cascade initiated after the prodrug is metabolized to its nucleoside monophosphate (RMP) form. This technical guide provides a comprehensive overview of the core phosphorylation pathway from RMP to RTP, detailing the enzymes involved, available quantitative data, and experimental methodologies for its study.

The Phosphorylation Pathway of Remdesivir

The conversion of remdesivir from its prodrug form to the active triphosphate metabolite is a critical intracellular process. Following the initial hydrolysis of the prodrug to remdesivir monophosphate (RMP) by enzymes such as carboxylesterase 1 (CES1), cathepsin A (CatA), and histidine triad nucleotide-binding protein 1 (HINT1), a two-step phosphorylation cascade is initiated.[1][2]

The first phosphorylation, the conversion of RMP to remdesivir diphosphate (RDP), is primarily catalyzed by the mitochondrial enzyme adenylate kinase 2 (AK2).[1][3] Subsequently, the final phosphorylation step, from RDP to the active remdesivir triphosphate (RTP), is carried out by nucleoside diphosphate kinases (NDPKs).[2][4] This active triphosphate form is then able to act as a substrate for viral RNA-dependent RNA polymerase, leading to the inhibition of viral replication.[5]

Quantitative Data on Remdesivir Phosphorylation

While the enzymatic players in remdesivir's phosphorylation are known, detailed kinetic parameters for each step are not extensively reported in publicly available literature. The existing data primarily focuses on the overall intracellular concentrations of remdesivir and its metabolites.

Table 1: Intracellular Concentrations of Remdesivir and its Metabolites in Various Cell Lines

| Cell Line | Compound | Incubation Time (h) | Incubation Concentration (µM) | Intracellular Concentration (pmol/10^6 cells) | Reference |

| Vero E6 | Remdesivir | 4 | 10 | RMP: ~1000, RDP: ~200, RTP: ~1500 | [6] |

| Vero E6 | GS-441524 | 4 | 10 | RMP: ~500, RDP: ~100, RTP: ~500 | [6] |

| Calu-3 | Remdesivir | 4 | 10 | RMP: ~500, RDP: ~100, RTP: ~200 | [6] |

| Calu-3 | GS-441524 | 4 | 10 | RMP: ~50, RDP: <50, RTP: <50 | [6] |

| Caco-2 | Remdesivir | 4 | 10 | RMP: ~200, RDP: <50, RTP: ~100 | [6] |

| Caco-2 | GS-441524 | 4 | 10 | RMP: <50, RDP: <50, RTP: <50 | [6] |

| Huh-7 | Remdesivir | 4 | 10 | RMP: ~1500, RDP: ~200, RTP: ~1000 | [6] |

| Huh-7 | GS-441524 | 4 | 10 | RMP: <50, RDP: <50, RTP: <50 | [6] |

| HAE | Remdesivir | 4 | 10 | RMP: ~100, RDP: <50, RTP: ~150 | [6] |

| HAE | GS-441524 | 4 | 10 | RMP: <50, RDP: <50, RTP: <50 | [6] |

Note: The data presented is an approximation based on graphical representations in the cited literature and should be considered as such.

Experimental Protocols

In Vitro Phosphorylation Assay of Remdesivir Monophosphate

This protocol outlines a general method for assessing the in vitro phosphorylation of RMP to RDP and RTP using recombinant enzymes.

Objective: To quantify the enzymatic conversion of RMP to its diphosphate and triphosphate forms.

Materials:

-

Remdesivir monophosphate (RMP)

-

Recombinant human adenylate kinase 2 (AK2)

-

Recombinant human nucleoside diphosphate kinase (NDPK)

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Quenching solution (e.g., ice-cold methanol or perchloric acid)

-

LC-MS/MS system

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the kinase reaction buffer, a specified concentration of RMP (e.g., 10 µM), and ATP (e.g., 1 mM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Enzyme Addition:

-

Initiate the reaction by adding a predetermined amount of recombinant AK2 to measure the RMP to RDP conversion, or a combination of AK2 and NDPK to observe the full phosphorylation to RTP.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Quenching:

-

Stop the reaction at each time point by adding an equal volume of ice-cold quenching solution to the collected aliquot.

-

-

Sample Preparation for LC-MS/MS:

-

Centrifuge the quenched samples to precipitate the enzyme.

-

Transfer the supernatant to a new tube and evaporate the solvent.

-

Reconstitute the dried sample in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Quantify the amounts of RMP, RDP, and RTP in each sample using a validated LC-MS/MS method.

-

LC-MS/MS Method for Quantification of Remdesivir Phosphates

This section provides a general framework for developing an LC-MS/MS method for the separation and quantification of RMP, RDP, and RTP. Specific parameters will require optimization based on the available instrumentation.

Liquid Chromatography (LC):

-

Column: A column suitable for polar anionic compounds, such as a mixed-mode or anion-exchange column (e.g., BioBasic AX).[1][7]

-

Mobile Phase A: Acetonitrile/Water mixture with an ammonium acetate buffer at a slightly acidic to neutral pH (e.g., 10 mM ammonium acetate in 30% acetonitrile, pH 6.0).[1]

-

Mobile Phase B: Acetonitrile/Water mixture with an ammonium acetate buffer at a basic pH (e.g., 1 mM ammonium acetate in 30% acetonitrile, pH 10.5).[1]

-

Gradient: A gradient elution from a low to high percentage of Mobile Phase B is typically used to separate the mono-, di-, and tri-phosphorylated species.

-

Flow Rate: Dependent on column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 45°C, to ensure reproducibility.[1]

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode. Positive mode has been successfully used.[6][7]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions need to be determined for RMP, RDP, and RTP, along with their corresponding stable isotope-labeled internal standards if available.

-

Example for Remdesivir (parent drug): m/z 603.2 → 200.1 (primary) and 603.2 → 402.2 (qualifier).[6] The transitions for the phosphorylated metabolites will need to be determined empirically.

-

-

Optimization: Source and compound-dependent parameters such as collision energy, declustering potential, and ion spray voltage must be optimized for each analyte to achieve maximum sensitivity.

Conclusion

The phosphorylation of remdesivir monophosphate to its active triphosphate form is a crucial step for its antiviral activity. This process is mediated by the cellular kinases AK2 and NDPKs. While the key enzymatic players have been identified, a comprehensive quantitative understanding of the kinetics of these phosphorylation steps is an area that warrants further investigation. The experimental protocols provided in this guide offer a framework for researchers to further explore the intricacies of remdesivir's metabolic activation, which can inform the development of next-generation antiviral therapies.

References

- 1. Challenges and stepwise fit-for-purpose optimization for bioanalyses of remdesivir metabolites nucleotide monophosphate and triphosphate in mouse tissues using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aklectures.com [aklectures.com]

- 4. Synthesis of Remdesivir by Mackman [organic-chemistry.org]

- 5. Total synthesis of remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability and Degradation Pathways of Remdesivir Nucleoside Monophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (GS-5734) is a monophosphoramidate prodrug of a nucleoside analog that has demonstrated broad-spectrum antiviral activity. Its mechanism of action relies on the intracellular conversion to the active nucleoside triphosphate form (GS-443902), which acts as a potent inhibitor of viral RNA-dependent RNA polymerases. A critical intermediate in this activation pathway is the remdesivir nucleoside monophosphate (RMP), also known as GS-441524 monophosphate. Understanding the stability and degradation of this key metabolite is paramount for comprehending the drug's overall pharmacokinetic and pharmacodynamic profile, as well as for the development of analytical methods and formulation strategies. This technical guide provides a comprehensive overview of the current knowledge on the stability and degradation pathways of this compound.

Metabolic Pathway and Formation of this compound

Remdesivir is designed to efficiently deliver the nucleoside monophosphate into the cell, bypassing the often rate-limiting initial phosphorylation step of the parent nucleoside (GS-441524). The intracellular activation cascade is a multi-step enzymatic process:

-

Hydrolysis of Remdesivir: The prodrug, remdesivir, first undergoes hydrolysis. This initial step is catalyzed by carboxylesterase 1 (CES1) and cathepsin A (CatA), leading to the formation of an alanine intermediate metabolite (GS-704277).[1]

-

Formation of the Nucleoside Monophosphate: The alanine metabolite is subsequently hydrolyzed, cleaving the phosphoramidate bond to yield this compound (RMP). This crucial step is facilitated by the histidine triad nucleotide-binding protein 1 (HINT1).[1]

-

Phosphorylation to the Active Triphosphate: RMP is then further phosphorylated by cellular kinases to the diphosphate (RDP) and finally to the active triphosphate (RTP or GS-443902).[1]

A competing pathway involves the dephosphorylation of RMP to the parent nucleoside, GS-441524.[2] This nucleoside can then be re-phosphorylated to RMP, although this is considered a less efficient pathway.[3][4]

Stability of this compound

The stability of RMP is a critical factor influencing the intracellular concentration of the active triphosphate metabolite. Available data suggests that RMP is a relatively labile molecule, particularly in the presence of metabolic enzymes.

Enzymatic Stability

In vitro studies using tissue microsomes have demonstrated the metabolic instability of RMP. Research has shown that RMP exhibits poor stability in lung, liver, and kidney microsomes, indicating that it is readily metabolized by intracellular enzymes.[5] The primary enzymatic degradation pathway is likely dephosphorylation to the nucleoside GS-441524.

Chemical Stability

While specific quantitative data on the chemical stability of isolated RMP under various pH and temperature conditions is limited in the public domain, general knowledge of nucleotide monophosphate chemistry suggests susceptibility to hydrolysis, particularly at non-neutral pH and elevated temperatures. The phosphomonoester bond can be subject to acid- and base-catalyzed hydrolysis.

Storage Recommendations: For research purposes, this compound is typically stored as a powder at -20°C for long-term stability (up to 3 years) and for shorter periods at 4°C (up to 2 years). In solvent, it is recommended to store at -80°C for up to 6 months and at -20°C for up to 1 month.[6][7]

Degradation Pathways

The degradation of this compound can occur through both enzymatic and chemical pathways.

Enzymatic Degradation

The principal enzymatic degradation pathway for RMP within the cell is dephosphorylation to its parent nucleoside, GS-441524.[2] This reaction is catalyzed by intracellular phosphatases. The resulting GS-441524 is significantly more stable than the parent prodrug, remdesivir, and has a long plasma half-life.[5][8]

Chemical Degradation

Forced degradation studies have been extensively performed on the parent drug, remdesivir, providing insights into potential labile sites that may also be relevant to its metabolites. These studies have identified several degradation products under various stress conditions.[1][9]

-

Acidic Hydrolysis: Under acidic conditions, remdesivir undergoes degradation to form multiple products. Key degradation products identified include those resulting from the hydrolysis of the phosphoramidate and ester bonds.

-

Basic Hydrolysis: Remdesivir is particularly unstable under basic conditions, leading to the formation of several degradation products.

-

Oxidative Degradation: Oxidation also leads to the formation of specific degradation products.

-

Neutral Hydrolysis: Degradation is also observed under neutral hydrolytic conditions.

While these studies focused on remdesivir, the identified labile moieties, such as the phosphoramidate linkage, are relevant to the stability of its metabolites. The primary chemical degradation pathway for RMP itself is expected to be the hydrolysis of the phosphomonoester bond , leading to the formation of the nucleoside GS-441524 and inorganic phosphate.

Data Presentation

Table 1: Summary of In Vitro Metabolic Stability of Remdesivir and its Metabolites

| Compound | Matrix | Stability | Key Findings | Reference |

| Remdesivir (RDV) | Lung, Liver, and Kidney Microsomes | Low | Higher clearance in liver and kidney compared to lung. | [5] |

| This compound (RMP) | Lung, Liver, and Kidney Microsomes | Very Poor | Indicates rapid intracellular metabolism. | [5] |

| GS-441524 (Nucleoside) | Feline Microsomes | Stable | Remained at 100% of the initial concentration after 60 minutes. | [5] |

Experimental Protocols

General Protocol for In Vitro Stability Testing of Nucleotide Analogs in Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a nucleotide monophosphate, such as RMP, using liver microsomes.

Materials:

-

Test compound (this compound)

-

Liver microsomes (e.g., human, mouse)

-

0.1 M Phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., 1 mM NADP+, 0.8 U/mL glucose-6-phosphate dehydrogenase, 3 mM glucose-6-phosphate)

-

Magnesium chloride (MgCl₂)

-

Ice-cold organic solvent for quenching (e.g., acetonitrile or methanol)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by combining the phosphate buffer, MgCl₂, and liver microsomes. Pre-incubate the mixture at 37°C for a few minutes.

-

Initiation of Reaction: Start the reaction by adding the test compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is low, typically <1%) to the pre-warmed incubation mixture. For reactions requiring metabolic activation, add the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath.

-

Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold organic solvent (e.g., 3 volumes of acetonitrile). The organic solvent precipitates the proteins.

-

Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new tube or vial for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining test compound against time. The slope of the linear regression will give the degradation rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

LC-MS/MS Method for Quantification of Remdesivir and its Metabolites

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for accurately quantifying remdesivir and its metabolites in stability studies.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example): [10][11]

-

Column: A reverse-phase column, such as an Acquity UPLC HSS T3 column (2.1 × 50 mm, 1.8 µm).

-

Mobile Phase: A gradient elution using two mobile phases is typically employed. For example:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 0.1% formic acid.

-

-

Flow Rate: A typical flow rate is around 0.5 mL/min.

-

Injection Volume: A small injection volume, such as 2 µL, is used.

Mass Spectrometry Conditions (Example): [10][11]

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte. For RMP, negative ion mode is often used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

Sample Preparation: [10]

-

To ensure the stability of remdesivir and its metabolites in plasma samples, it is crucial to stabilize the samples immediately after collection, for instance, by adding formic acid.

-

For in vitro samples, a simple protein precipitation with a cold organic solvent is typically sufficient.

Mandatory Visualizations

Metabolic Activation and Degradation Pathway of Remdesivir

Caption: Metabolic activation and degradation pathways of remdesivir.

Experimental Workflow for In Vitro Microsomal Stability Assay

Caption: Workflow for assessing the in vitro stability of RMP in microsomes.

Conclusion

This compound is a pivotal but transient intermediate in the bioactivation of remdesivir. Its inherent instability, particularly in the presence of metabolic enzymes in key tissues like the liver, lungs, and kidneys, underscores the efficiency of the subsequent phosphorylation steps leading to the active triphosphate form. The primary degradation pathway for RMP is enzymatic dephosphorylation to the more stable nucleoside, GS-441524. A thorough understanding of the stability and degradation of RMP is essential for the accurate interpretation of pharmacokinetic data and for the continued development and optimization of nucleotide-based antiviral therapies. Further research focusing on the precise kinetics of RMP degradation under various physiological conditions will provide a more complete picture of its intracellular fate and contribution to the overall efficacy of remdesivir.

References

- 1. Identification and characterization of degradation products of Remdesivir using liquid chromatography/mass spectrometry - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleoside analog GS‐441524: pharmacokinetics in different species, safety, and potential effectiveness against Covid‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessing in vitro stability of remdesivir (GS-5734) and conversion to GS-441524 in feline plasma and whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Can remdesivir and its parent nucleoside GS-441524 be potential oral drugs? An in vitro and in vivo DMPK assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GS-441524 - Wikipedia [en.wikipedia.org]

- 9. rjpbcs.com [rjpbcs.com]

- 10. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and tissue distribution of remdesivir and its metabolites nucleotide monophosphate, nucleotide triphosphate, and nucleoside in mice - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Physicochemical Properties of Remdesivir Nucleoside Monophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physicochemical properties of remdesivir nucleoside monophosphate (GS-441524 monophosphate), a critical intermediate in the bioactivation of the antiviral drug remdesivir. Understanding these properties is paramount for research, development, and optimization of antiviral therapies.

Introduction

Remdesivir (GS-5734) is a monophosphoramidate prodrug of an adenosine analog developed for its broad-spectrum antiviral activity.[1][2][3] For therapeutic action, remdesivir must be metabolized intracellularly to its pharmacologically active form, remdesivir triphosphate (RDV-TP or GS-443902).[4][5] A key step in this bioactivation pathway is the formation of this compound (also referred to as GS-441524-MP).[6][7] This intermediate is subsequently phosphorylated by host cell kinases to the active triphosphate, which acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).[4][8][9]

This document outlines the known physicochemical characteristics of this compound, details relevant experimental protocols for their determination, and visualizes its central role in the metabolic activation of remdesivir.

Physicochemical Properties

The inherent chemical and physical properties of this compound dictate its behavior in biological systems, influencing its stability, interaction with cellular enzymes, and ultimate conversion to the active antiviral agent.

Chemical Structure:

This compound is a C-nucleoside phosphate. The parent nucleoside, GS-441524, features a 4-aminopyrrolo[2,1-f][1][6][10]triazin-7-yl group attached to a ribose sugar moiety, which is in turn bonded to a phosphate group at the 5' position.[11][12]

Quantitative Physicochemical Data Summary

A summary of the key quantitative properties of this compound and its parent nucleoside, GS-441524, is presented below. Data for the monophosphate is limited, and properties of the parent nucleoside and the prodrug remdesivir are included for context.

| Property | This compound | GS-441524 (Parent Nucleoside) | Remdesivir (Prodrug) |

| Molecular Formula | C₁₂H₁₄N₅O₇P[11] | C₁₂H₁₃N₅O₄[12][13] | C₂₇H₃₅N₆O₈P[5][14] |

| Molecular Weight | 371.24 g/mol [11] | 291.26 g/mol [13] | 602.6 g/mol [5] |

| pKa (Strongest Acidic) | Not explicitly reported. The phosphate group introduces acidic protons. | Not explicitly reported. | 10.23[15][16] |

| pKa (Strongest Basic) | Not explicitly reported. | Not explicitly reported. | 0.65[15][16] |

| LogP (Partition Coeff.) | Not explicitly reported. Expected to be significantly lower than the parent nucleoside due to the charged phosphate group. | Not explicitly reported. | 2.01[16] |

| Aqueous Solubility | Poorly characterized in aqueous buffers. | Not explicitly reported. | Insoluble / Very slightly soluble[3][16] |

| Solubility in Organic Solvents | Soluble in DMSO (25 mg/mL with heating)[17][18] | Not explicitly reported. | Soluble in DMSO (100 mg/mL) and Ethanol (25 mg/mL)[3] |

Detailed Discussion of Properties:

-

Molecular Weight and Formula: The molecular formula C₁₂H₁₄N₅O₇P and weight of 371.24 g/mol are calculated from its chemical structure.[11]

-

Solubility: Remdesivir itself has low aqueous solubility.[1][19] The nucleoside monophosphate is soluble in dimethyl sulfoxide (DMSO), often requiring warming to achieve higher concentrations.[17][18] Generally, the addition of a phosphate moiety increases the aqueous solubility of a nucleoside, a critical factor for an intracellular metabolite that must interact with cytosolic enzymes.

-

Stability: The prodrug remdesivir is known to be unstable in plasma.[10][20] In contrast, its parent nucleoside, GS-441524, exhibits excellent metabolic stability in human plasma.[21] this compound is an intracellular metabolite, and its stability is relevant within the cellular environment where it must persist long enough to be converted to the di- and triphosphate forms.[4] Studies on lipid prodrugs of the monophosphate have been pursued to improve plasma stability and simplify the activation pathway.[10][20]

Experimental Protocols

The characterization of remdesivir and its metabolites, including the nucleoside monophosphate, relies on a suite of analytical techniques.

Protocol 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard for quantifying low-concentration metabolites in complex biological matrices.

-

Objective: To accurately measure the concentration of this compound in cell lysates or other biological samples.

-

Methodology:

-

Sample Preparation: Biological samples (e.g., cell pellets) are quenched with a cold organic solvent (e.g., acetonitrile or methanol) to halt enzymatic activity. An internal standard is added to correct for sample loss and matrix effects.[22] The sample is then centrifuged to precipitate proteins, and the supernatant is collected.

-

Chromatographic Separation: The supernatant is injected onto a liquid chromatography system. A reversed-phase C18 column or an anion-exchange column (like BioBasic AX) is often used to separate the polar monophosphate metabolite from other cellular components and from remdesivir and GS-441524.[22][23] A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent is typically employed.[23]

-

Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer. The instrument is set to a multiple reaction monitoring (MRM) mode, where a specific precursor ion for the monophosphate is selected and fragmented. One or more characteristic product ions are then monitored for quantification.[22]

-

Quantification: A calibration curve is generated using standards of known concentrations, and the concentration in the unknown samples is determined by comparing its peak area ratio to the internal standard against the calibration curve. The lower limit of quantification for the monophosphate (RMP) has been reported as 20 nM.[23]

-

Protocol 2: In Vitro Metabolic Stability Assay

This protocol is used to assess the stability of a compound in a specific biological matrix, such as plasma or liver microsomes.

-

Objective: To determine the rate at which this compound is degraded or metabolized in a biological environment.

-

Methodology:

-

Incubation: The compound of interest (this compound) is incubated at a known concentration (e.g., 1 µM) in the biological matrix (e.g., human plasma or cell homogenate) at 37°C.[21]

-

Time Points: Aliquots are removed at various time points (e.g., 0, 15, 30, 60, 120 minutes).[21]

-

Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent containing an internal standard.[21]

-

Analysis: The samples are processed and analyzed using a validated LC-MS/MS method (as described in Protocol 1) to determine the concentration of the remaining parent compound at each time point.

-

Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) of the compound.

-

Mandatory Visualization

The metabolic activation of remdesivir is a multi-step intracellular process. The following diagrams illustrate the key pathways and an experimental workflow for analysis.

Caption: Intracellular metabolic activation pathway of Remdesivir.

Caption: Workflow for quantification of this compound.

References

- 1. Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Remdesivir | C27H35N6O8P | CID 121304016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The nucleoside antiviral prodrug remdesivir in treating COVID-19 and beyond with interspecies significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. GS-441524 monophosphate | C12H14N5O7P | CID 121310009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Gs-441524 | C12H13N5O4 | CID 44468216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. GSRS [precision.fda.gov]

- 14. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of Remdesivir, a SARS-CoV-2 Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. glpbio.com [glpbio.com]

- 19. A mechanism‐based pharmacokinetic model of remdesivir leveraging interspecies scaling to simulate COVID‐19 treatment in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Rethinking Remdesivir: Synthesis, Antiviral Activity and Pharmacokinetics of Oral Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Can remdesivir and its parent nucleoside GS-441524 be potential oral drugs? An in vitro and in vivo DMPK assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A combined assay for quantifying remdesivir and its metabolite, along with dexamethasone, in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ijpsjournal.com [ijpsjournal.com]

A Technical Guide to the In Vitro Synthesis of Remdesivir Nucleoside Monophosphate

Abstract: Remdesivir (GS-5734) is a phosphoramidate prodrug, or ProTide, of a 1'-cyano-substituted adenosine nucleoside analogue. Its efficacy as a broad-spectrum antiviral agent, notably against SARS-CoV-2, is contingent upon its intracellular conversion to the active nucleoside triphosphate form (RDV-TP or GS-443902). The initial and rate-limiting step in this bioactivation is the formation of the nucleoside monophosphate. This document provides a detailed technical overview of the synthesis of remdesivir nucleoside monophosphate, covering the intracellular metabolic pathway and established chemical and chemo-enzymatic synthesis strategies. It includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction: The Role of Remdesivir Monophosphate

Remdesivir is designed to overcome the poor cell permeability of its parent nucleoside, GS-441524, and its phosphorylated forms.[1][2] As a ProTide, it masks the negatively charged phosphate group, allowing for efficient diffusion into host cells.[2] Once inside the cell, it undergoes a series of enzymatic reactions to release the monophosphate derivative.[1][3] This monophosphate is the crucial first intermediate in the pathway that ultimately produces the active triphosphate metabolite, which acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][4] Understanding the synthesis of this monophosphate is therefore critical for developing new antiviral strategies and optimizing existing therapeutic agents.

Intracellular Bioactivation Pathway

The in situ synthesis of remdesivir monophosphate is an enzyme-mediated cascade. The process begins after remdesivir enters the host cell and proceeds through several key steps to yield the active triphosphate form.[5]

The intracellular conversion involves initial hydrolysis by esterases, followed by the action of phosphoramidases to yield the free monophosphate, which is then sequentially phosphorylated by host cell kinases.[1][5]

Caption: Intracellular metabolic pathway of Remdesivir to its active triphosphate form.

Chemical and Chemo-Enzymatic Synthesis Strategies

While the monophosphate is typically generated intracellularly, chemical synthesis routes have been developed to access remdesivir and its precursors. These routes invariably involve a phosphorylation step to create the monophosphate or a derivative thereof. A common strategy involves synthesizing the parent nucleoside (GS-441524) first, followed by a phosphoramidation reaction.

A highly efficient, three-step synthesis starting from the parent nucleoside GS-441524 has been reported, achieving a high overall yield by using a protecting agent for the 2',3'-hydroxyls.[6][7][8]

Caption: High-level workflow for the synthesis of Remdesivir from GS-441524.

Experimental Protocols

Protocol 1: Three-Step Synthesis of Remdesivir from GS-441524[6][8]

This protocol outlines a highly efficient synthesis that proceeds without the purification of intermediates.

-

Protection:

-

To a solution of GS-441524 (1 equiv.) in DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (4.0 equiv.).

-

Stir the mixture at 35°C for 2 hours.

-

Monitor the reaction by HPLC until completion.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude protected intermediate.

-

-

Phosphoramidation:

-

Dissolve the crude intermediate and the phosphorylating agent, (Sp)-2-ethylbutyl 2-((S)-(4-nitrophenoxy)phenoxyphosphoryl)-L-alaninate, in anhydrous dichloromethane.

-

Add tert-butylmagnesium chloride (t-BuMgCl) in THF dropwise to the solution at 0°C.

-

Stir the reaction at 0°C and monitor by HPLC. The reaction is typically complete within 2 hours.

-

Upon completion, quench the reaction by adding saturated ammonium chloride solution.

-

Extract the organic layer, dry with anhydrous sodium sulfate, and concentrate under vacuum.

-

-

Deprotection:

-

Dissolve the crude product from the previous step in a solution of acetic acid (20.0 equiv.).

-

Stir the mixture at 35°C.

-

Monitor the deprotection by HPLC.

-

Upon completion, purify the final product (Remdesivir) by chromatography.

-

Protocol 2: Chemo-Enzymatic Resolution of a Chiral Phosphorus Precursor[9][10]

This protocol is used to isolate the (RP)-diastereomer of a p-nitrophenyl phosphoramidate precursor, which can then be used to synthesize the (RP)-isomer of remdesivir.

-

Enzymatic Hydrolysis:

-

Dissolve the racemic phosphoramidate precursor (RP/SP)-1 in a 7:3 (v/v) mixture of Methanol:HEPES buffer (50 mM, pH 8.0).

-

Add the In1W variant of the phosphotriesterase from Pseudomonas diminuta (In1W-PTE).

-

Incubate the reaction mixture for 3 hours, monitoring the hydrolysis of the (SP)-diastereomer by 31P NMR.

-

The reaction selectively hydrolyzes the (SP)-isomer, leaving the desired (RP)-isomer intact.

-

-

Isolation:

-

Upon completion, isolate the unreacted (RP)-1 using standard extraction and chromatography techniques.

-

Quantitative Data Summary

The following tables summarize key quantitative data from the described synthetic procedures.

Table 1: Overall Yields of Remdesivir Synthesis from GS-441524

| Step | Starting Material | Product | Reagents | Overall Yield | Purity (HPLC) | Reference |

| Three-Step Sequence | GS-441524 | Remdesivir | DMF-DMA, t-BuMgCl, Acetic Acid | 85% | 99.4% | [6][8] |

Table 2: Chemo-Enzymatic Resolution of Precursor (1)

| Reaction | Substrate | Enzyme | Product | Yield of (RP)-1 | Enantiomeric Excess | Reference |

| Stereoselective Hydrolysis | (RP/SP)-1 | In1W-PTE | (RP)-1 | 48.5% | >95% | [9] |

Table 3: Key Step Yields in Total Synthesis Routes

| Reaction Step | Starting Material | Product | Yield | Reference |

| C-Glycosylation | 2,3,5-tri-O-benzyl-d-ribonolactone | C-glycosylated product 8 | 40% | [10] |

| P-chiral Phosphorylation | Amino-alcohol 19 | Phosphoramidate ester 21 | 86% | [10] |

| Final Deprotection | Acetonide-protected intermediate | Remdesivir | 69% | [11] |

Conclusion

The synthesis of this compound is central to the drug's antiviral activity. While it is primarily formed in situ via a well-defined metabolic pathway, various chemical and chemo-enzymatic strategies provide routes to its precursors and the final prodrug. The development of highly efficient, stereoselective, and scalable synthetic methods, such as the three-step synthesis from GS-441524, is crucial for ensuring the availability of remdesivir. The protocols and data presented in this guide offer a comprehensive technical foundation for researchers working on the synthesis, optimization, and development of nucleoside analogue antiviral therapeutics.

References

- 1. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. What is the mechanism of Remdesivir? [synapse.patsnap.com]

- 5. Advantages of the Parent Nucleoside GS-441524 over Remdesivir for Covid-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Total synthesis of remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Remdesivir by Mackman [organic-chemistry.org]

The Intracellular Journey of Remdesivir: A Technical Guide to the Activation of an Antiviral Prodrug

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (GS-5734) has emerged as a critical antiviral agent, notably as the first FDA-approved treatment for COVID-19.[1][2] It is a single-diastereomer monophosphoramidate prodrug of an adenosine analogue, designed to deliver its active metabolite, a nucleoside triphosphate analog (GS-443902), into host cells.[1][2] This active form acts as a potent and selective inhibitor of multiple viral RNA-dependent RNA polymerases (RdRp), thereby halting viral replication.[1][3] The efficacy of remdesivir is entirely dependent on its successful multi-step intracellular conversion from the prodrug form to the active triphosphate analog. This technical guide provides an in-depth exploration of this activation pathway, detailing the enzymatic players, their kinetics, and the experimental methodologies used to elucidate this process.

The Metabolic Activation Pathway of Remdesivir

Remdesivir is designed to bypass the initial, often rate-limiting, phosphorylation step of nucleoside analogues.[4] The intracellular activation of remdesivir is a cascade of enzymatic reactions that sequentially modify the prodrug to ultimately form the active triphosphate metabolite. This pathway involves initial hydrolysis by esterases, followed by phosphoramidase cleavage, and subsequent phosphorylations by cellular kinases.

Step 1: Hydrolysis to the Alanine Intermediate

Once inside the target cell, remdesivir undergoes hydrolysis to form an alanine intermediate metabolite (MetX or GS-704277).[1][2] This initial step is primarily catalyzed by two key enzymes:

-

Carboxylesterase 1 (CES1): A major metabolic enzyme, predominantly found in the liver, that plays a significant role in the activation of remdesivir.[2][5][6]

-

Cathepsin A (CatA): Another important enzyme involved in the hydrolysis of the remdesivir prodrug.[1][2]

Step 2: Conversion to the Monophosphate

The alanine intermediate is then further hydrolyzed by Histidine Triad Nucleotide-binding Protein 1 (HINT1) , a phosphoramidase, which cleaves the P-N bond to release the monophosphate form of the remdesivir nucleoside analog (GS-441524 monophosphate).[1][2][7]

Step 3 & 4: Sequential Phosphorylation to the Active Triphosphate

The remdesivir monophosphate is then consecutively phosphorylated by cellular phosphotransferases to its diphosphate and finally to the active triphosphate form (GS-443902).[1][2] Key enzymes in this process include:

-

Adenylate Kinase 2 (AK2): A mitochondrial enzyme that has been shown to phosphorylate the remdesivir monophosphate to the diphosphate form.[1]

-

Nucleoside Diphosphate Kinases (NDPKs): These enzymes catalyze the final phosphorylation step, converting the diphosphate to the active triphosphate analog.[8]

The overall metabolic activation pathway is visualized in the following diagram:

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacokinetics and in vitro activity of remdesivir and its metabolites.

Table 1: Pharmacokinetic Parameters of Remdesivir and its Metabolite GS-441524

| Parameter | Remdesivir | GS-441524 | Reference |

| Half-life (t½) | < 1 hour | ~12 hours | [1] |

| Limit of Detection (LOD) in Plasma | 0.0375 ng/mL | 0.375 ng/mL | [3] |

| Lower Limit of Quantification (LLOQ) in Plasma | 0.0375 ng/mL | 0.375 ng/mL | [3] |

| Upper Limit of Quantification (ULOQ) in Plasma | 135 ng/mL | 1350 ng/mL | [3] |

Table 2: In Vitro Antiviral Activity of Remdesivir

| Cell Line | EC50 (µM) | Reference |

| Vero E6 | 0.77 - 23.15 | |

| Human Airway Epithelial Cells | 0.069 |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in studying the activation and antiviral activity of remdesivir.

Protocol 1: Quantification of Remdesivir and GS-441524 in Human Plasma by LC-MS/MS

This protocol is adapted from methodologies described for the analysis of remdesivir and its metabolites in biological matrices.[1]

1. Sample Preparation (Protein Precipitation): a. To 50 µL of human plasma, add 75 µL of methanol containing the internal standard (e.g., remdesivir-¹³C₆). b. Add 5 µL of 1 M ZnSO₄ to aid in protein precipitation. c. Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins. d. Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions:

-

Column: A C18 reverse-phase column (e.g., Kinetex® 2.6 µm Polar C18 100A, 100 x 2.1 mm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from low to high organic phase to separate remdesivir and GS-441524.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

3. Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Remdesivir: e.g., m/z 603.3 → 200.0 (quantifier), m/z 603.3 → 229.0 (qualifier).

-

GS-441524: e.g., m/z 292.2 → 173.1 (quantifier), m/z 292.2 → 147.1 (qualifier).

-

Internal Standard (remdesivir-¹³C₆): e.g., m/z 609.3 → 206.0.

-

-

Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a standard curve.

Protocol 2: In Vitro Antiviral Activity Assay (Cytopathic Effect - CPE)

This protocol is based on established methods for determining the antiviral efficacy of compounds against SARS-CoV-2.

1. Cell Seeding: a. Seed Vero E6 cells in a 96-well plate at a density of 1 x 10⁴ cells/well. b. Incubate overnight to allow cell attachment.

2. Infection and Treatment: a. Prepare serial dilutions of remdesivir in cell culture medium. b. Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.1 in the presence of the different concentrations of remdesivir. c. Include appropriate controls (virus-only and cells-only). d. Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

3. Assessment of Cytopathic Effect: a. After 72 hours, visually inspect the cells for virus-induced CPE. b. Quantify cell viability using a suitable assay, such as the MTS assay (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay). c. Measure the absorbance at the appropriate wavelength.

4. Data Analysis: a. Calculate the percentage of cell viability for each drug concentration compared to the cells-only control. b. Determine the 50% effective concentration (EC₅₀) by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Protocol 3: In Vitro Enzyme Kinetic Assay for CES1

This protocol provides a general framework for assessing the kinetics of remdesivir hydrolysis by CES1, based on described in vitro methods.[5][6]